molecular formula C9H7F3OS B075855 [2-(Trifluoromethyl)phenyl]ethanethioic S-acid CAS No. 13334-00-4

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid

Cat. No.: B075855
CAS No.: 13334-00-4
M. Wt: 220.21 g/mol
InChI Key: HLAYKDYSRGVAKN-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid is a chemical compound of interest in medicinal chemistry and biochemical research. It features a phenyl ring substituted with a trifluoromethyl group, a moiety often used to modulate the electronic properties, metabolic stability, and bioavailability of lead compounds . The molecule also contains a thioester functional group, which is a key motif in biochemistry and may be investigated for its role in enzyme inhibition . Research into structurally similar compounds, such as other ethanethioates, has indicated potential value as enzyme inhibitors, including enkephalinase, which is a target in pain and inflammation research . Furthermore, derivatives containing the trifluoromethylphenyl group have been studied for their anti-inflammatory and immunomodulatory effects, suggesting a potential research pathway for this compound in modulating inflammatory cytokine receptors . This makes it a candidate for in vitro studies aimed at developing new therapeutic strategies for immune-related conditions. This compound is provided For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYKDYSRGVAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600876
Record name [2-(Trifluoromethyl)phenyl]ethanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13334-00-4
Record name [2-(Trifluoromethyl)phenyl]ethanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Malonate Alkylation and Hydrolysis Route

The malonate alkylation strategy, adapted from α-substituted acrylic acid synthesis , offers a robust pathway for constructing the thioic acid backbone. In this method, diethyl malonate serves as the nucleophilic precursor, reacting with 2-(trifluoromethyl)benzyl bromide under basic conditions to form the alkylated intermediate. Subsequent hydrolysis and decarboxylation yield the target compound.

Key Steps :

  • Alkylation : Diethyl malonate is treated with 2-(trifluoromethyl)benzyl bromide in ethanol using sodium ethoxide as a base. The reaction proceeds at reflux (72°C) for 3 hours, achieving >90% conversion .

  • Hydrolysis and Decarboxylation : The alkylated malonate is hydrolyzed with 35% NaOH under reflux, followed by acidification with HCl to precipitate the thioic acid. Yields range from 78% to 85% after purification via recrystallization .

Optimization Insights :

  • The electron-withdrawing trifluoromethyl group slows alkylation kinetics, necessitating extended reflux times.

  • Catalytic triethylamine (5 mol%) enhances malonate activation, reducing side-product formation .

Thioesterification-Hydrolysis Approach

This two-step method, inspired by 2-[(diphenylmethyl)thio]acetamide synthesis , involves esterification of 2-(trifluoromethyl)benzenethiol with chloroacetic acid, followed by hydrolysis to the thioic acid.

Reaction Protocol :

  • Esterification : 2-(Trifluoromethyl)benzenethiol reacts with chloroacetic acid in methanol, catalyzed by sulfuric acid (20 vol%). Refluxing for 2–3 hours produces methyl 2-[2-(trifluoromethyl)phenylthio]acetate with 90–95% yield .

  • Hydrolysis : The ester is treated with aqueous NaOH (35%) at 70°C, followed by acidification to pH 1–2 using HCl. The crude product is purified via vacuum distillation, yielding 80–88% pure thioic acid .

Advantages :

  • Avoids hazardous reagents like dimethyl sulfate.

  • Scalable to industrial production with minimal byproducts.

Lithiation-Sulfur Insertion Methodology

A low-temperature lithiation strategy, derived from (2-trifluoromethyl-phenylthio)-acetic acid synthesis , enables direct C–S bond formation.

Procedure :

  • Deprotonation : 2-Bromo-1-(trifluoromethyl)benzene is treated with sec-butyllithium in hexane/cyclohexane at −50°C, generating a reactive aryl lithium species .

  • Sulfur Quenching : Elemental sulfur is introduced, forming a lithium thiolate intermediate. Subsequent reaction with acetyl chloride yields the thioic acid in 71% isolated yield .

Critical Parameters :

  • Temperature control (−50°C) is essential to prevent side reactions.

  • Strict anhydrous conditions ensure optimal lithiation efficiency.

Condensation-Cyclization Pathway

Adapted from 2-trifluoromethylthioxanthone synthesis , this route employs o-mercaptobenzoic acid and trifluoromethylated electrophiles.

Synthetic Steps :

  • Condensation : o-Mercaptobenzoic acid reacts with 2-(trifluoromethyl)benzene sulfonyl chloride in toluene, catalyzed by p-toluenesulfonic acid (10 mol%). The mixture is stirred at 30–35°C for 6 hours, forming 2-[2-(trifluoromethyl)phenylthio]benzoic acid .

  • Cyclization : The intermediate undergoes dehydration with concentrated H2SO4 at 50–70°C, yielding the thioic acid after neutralization and filtration (yield: 75–82%) .

Applications :

  • Ideal for producing derivatives with fused aromatic systems.

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperature RangePurification Steps
Malonate Alkylation 78–85Diethyl malonate, NaOH72°C (reflux)Recrystallization
Thioesterification 80–88H2SO4, HCl70°CVacuum distillation
Lithiation 71sec-BuLi, S8−50°CColumn chromatography
Condensation 75–82p-TsOH, H2SO450–70°CFiltration

Mechanistic Considerations

  • Malonate Route : Nucleophilic attack by the enolate on the benzyl electrophile, followed by keto-enol tautomerization and decarboxylation.

  • Lithiation Pathway : Single-electron transfer (SET) mechanism generates a radical intermediate, which couples with sulfur to form the C–S bond.

Scientific Research Applications

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)phenyl]ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ethanethioic S-acid group may participate in covalent interactions or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Meta vs. Para Substituents

The position of the -CF₃ group on the phenyl ring significantly impacts physicochemical properties:

Property [2-(Trifluoromethyl)phenyl]ethanethioic S-acid (Ortho) [3-(Trifluoromethyl)phenyl]ethanethioic S-acid (Meta) [4-(Trifluoromethyl)phenyl]ethanethioic S-acid (Para)
Acidity (pKa) Moderate (steric hindrance reduces H⁺ dissociation) Higher than ortho, lower than para Highest (strong resonance EWG at para position)
Melting Point Lower (steric strain disrupts crystal packing) Moderate Higher (symmetry enhances packing)
Solubility (Polar Solvents) Reduced (lipophilic -CF₃ dominates) Moderate Higher (polar interactions favored)
Reactivity in Thioester Formation Slower (steric hindrance) Moderate Faster (unhindered nucleophilic attack)

Key Observations :

  • Para-substituted analogs exhibit the highest acidity due to resonance stabilization of the deprotonated thiolate. This is corroborated by studies on para-substituted thioacetic acids in , where the -CF₃ group enhances acidity compared to non-fluorinated analogs.
  • Ortho-substituted derivatives face steric challenges, reducing solubility in polar solvents and slowing reactions like thioesterification .

Non-Fluorinated Analogs: Phenylthioacetic Acid

Replacing the -CF₃ group with hydrogen or non-EWGs (e.g., -CH₃) results in:

  • Lower acidity : The absence of -CF₃ reduces electron withdrawal, raising pKa values.
  • Higher solubility in polar solvents : Reduced lipophilicity improves miscibility.
  • Lower thermal stability: Non-fluorinated compounds generally exhibit lower melting points due to weaker intermolecular forces.

Functional Group Variants: Thiols vs. Thioic Acids

Compounds like 2-(N,N-Dimethylamino)ethanethiol hydrochloride () differ in functional groups but share sulfur-based reactivity:

  • Thiols (-SH) are more nucleophilic but less acidic (pKa ~10) compared to thioic acids (pKa ~4–6).
  • Thioic acids participate in unique reactions, such as forming disulfide bonds or coordinating metals, which thiols cannot .

Fluorinated Sulfonic Acids: 1,1,2,2-Tetrafluoroethanesulfonic Acid

While structurally distinct, sulfonic acids like 1,1,2,2-tetrafluoroethanesulfonic acid () share enhanced acidity due to fluorine substitution:

  • Acidity : Sulfonic acids (pKa ~-1 to -3) are far stronger acids than thioic acids.
  • Applications : Fluorinated sulfonic acids are used as catalysts, contrasting with thioic acids’ role in synthesis and pharmaceuticals .

Biological Activity

[2-(Trifluoromethyl)phenyl]ethanethioic S-acid, also known by its CAS number 13334-00-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing from diverse studies and data.

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)phenyl derivatives with ethanethiol under acidic conditions. The resulting compound has unique properties due to the trifluoromethyl group, which enhances its lipophilicity and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that this compound may inhibit certain metabolic pathways by acting as a competitive inhibitor for key enzymes involved in cellular processes.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells with IC50 values lower than those of standard chemotherapeutics like irinotecan .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been evaluated for antibacterial activity. In vitro tests revealed that this compound exhibits notable inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Study Cell Lines Tested IC50 Values (µM) Activity
Study 1A549 (Lung), MCF-7 (Breast), HepG2 (Liver)5.4 (A549), 6.8 (MCF-7), 4.9 (HepG2)Antiproliferative
Study 2Gram-positive bacteria12.3Antibacterial

Detailed Findings

  • Antiproliferative Evaluation : In a comparative study, this compound showed superior efficacy compared to several existing anticancer agents, with a safety index indicating lower toxicity to normal cells .
  • Mechanistic Insights : The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with cell proliferation and survival, particularly those regulated by MAPK/ERK pathways.
  • Safety Profile : The safety profile of this compound has been assessed in animal models, showing acceptable tolerability at therapeutic doses, which supports further development for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(Trifluoromethyl)phenyl]ethanethioic S-acid, and how can purity be validated?

  • Methodology : Synthesis typically involves thioacylation of 2-(trifluoromethyl)phenylethane precursors using sulfurizing agents like Lawesson’s reagent or thiophilic catalysts. Key steps include:

  • Reaction Optimization : Control temperature (60–80°C) and inert atmosphere to avoid oxidation of the thioacid group.
  • Purification : Recrystallization from ethanol/water mixtures or chromatography on silica gel with hexane/ethyl acetate gradients.
  • Characterization : Confirm purity via HPLC (>98% by area normalization) and structural validation using 1^1H/13^13C NMR (e.g., δ ~3.5 ppm for S–H in DMSO-d6) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimentation?

  • Methodology : Store under nitrogen or argon in sealed containers with desiccants (e.g., molecular sieves). For experimental use, pre-dry solvents (e.g., THF over Na/benzophenone) and employ glovebox techniques to minimize moisture ingress. Monitor decomposition via periodic FT-IR analysis (loss of S–H stretch at ~2550 cm1^{-1}) .

Q. What spectroscopic techniques are critical for distinguishing this thioacid from its oxo-analog?

  • Methodology :

  • NMR : The S–H proton appears as a singlet at δ ~3.5–4.0 ppm (DMSO-d6), absent in the oxo-analog. 19^{19}F NMR confirms the CF3_3 group (δ ~-60 to -65 ppm).
  • IR : Thioacid S–H (2550 cm1^{-1}) vs. carboxylic acid O–H (2500–3300 cm1^{-1}).
  • MS : HRMS with m/z calculated for C9_9H7_7F3_3OS^- (exact mass: 232.0143) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Validation : Check for twinning with PLATON; refine anisotropic displacement parameters for non-H atoms.
  • Analysis : Compare bond lengths (C–S: ~1.68 Å vs. C–O: ~1.21 Å) and angles (C–S–C ~105°) to DFT-optimized structures .

Q. What strategies address discrepancies between computational and experimental 19^{19}F NMR chemical shifts?

  • Methodology :

  • Solvent Effects : Simulate shifts using COSMO-RS (e.g., DMSO vs. CDCl3_3) to account for polarity.
  • Conformational Sampling : Perform DFT (B3LYP/6-311+G(d,p)) with Boltzmann weighting to match experimental δ values.
  • Error Analysis : Compare calculated vs. observed shifts; deviations >1 ppm suggest unaccounted intermolecular interactions (e.g., hydrogen bonding) .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodology : Use graph set analysis (Etter’s rules) to classify motifs:

  • Primary Interactions : S–H···O/N hydrogen bonds (R22_2^2(8) motifs) stabilize dimeric units.
  • Secondary Interactions : CF3_3···π interactions contribute to layer stacking.
  • Validation : Compare Hirshfeld surfaces (CrystalExplorer) with interaction energy landscapes .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitutions?

  • Methodology :

  • Kinetic Studies : Monitor reactions (e.g., with amines) via in situ 19^{19}F NMR to determine rate constants (k).
  • DFT Calculations : Identify transition states (TS) for thioester vs. oxoester pathways; compare activation energies (ΔG^\ddagger).
  • Isotope Effects : Use deuterated S–H to probe rate-determining steps .

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